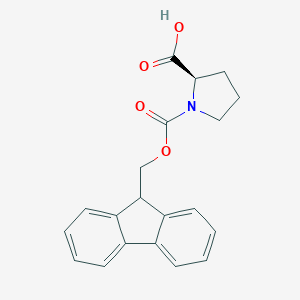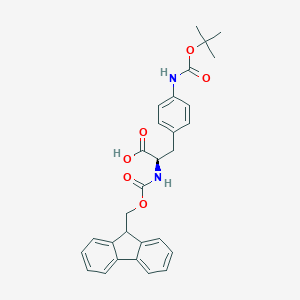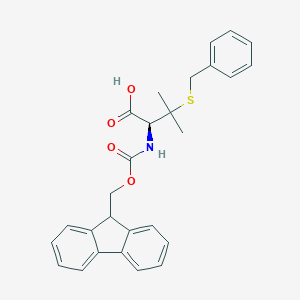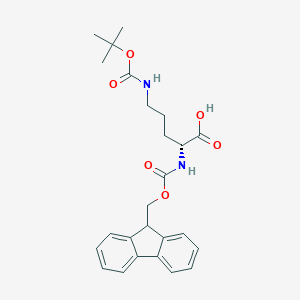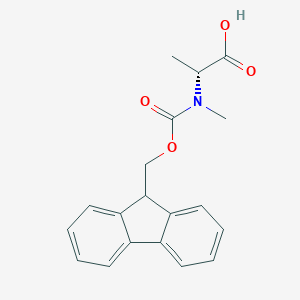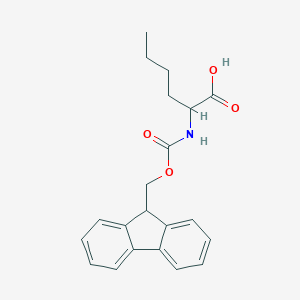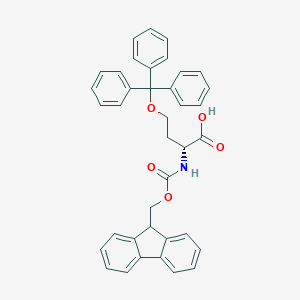
Fmoc-d-dap(2-cl-z)-oh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-d-dap(2-cl-z)-oh is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and therapeutic interventions. This compound is a derivative of Fmoc-protected diaminopropionic acid and has shown promising results in various scientific studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Fmoc-d-dap(2-cl-z)-oh involves the protection of the amine group in d-dap, followed by the introduction of a 2-chloro-1,3-dioxolan-4-yl (2-cl-z) group at the 6-position of the pyridine ring. The Fmoc protecting group is then introduced at the N-terminus of the molecule.
Starting Materials
d-dap, 2-chloro-1,3-dioxolan-4-yl (2-cl-z) group, Fmoc-Cl
Reaction
Protection of the amine group in d-dap using a suitable protecting group such as Boc or Fmoc, Introduction of the 2-cl-z group at the 6-position of the pyridine ring using a suitable reagent such as 2-chloro-1,3-dioxolan-4-ylmagnesium bromide, Removal of the N-protecting group using a suitable reagent such as piperidine, Introduction of the Fmoc protecting group at the N-terminus of the molecule using Fmoc-Cl and a suitable base such as diisopropylethylamine, Purification of the final product using standard techniques such as column chromatography
作用机制
The mechanism of action of Fmoc-d-dap(2-cl-z)-oh involves the disruption of bacterial cell membranes and inhibition of cell wall synthesis. It achieves this by binding to the peptidoglycan layer of the bacterial cell wall and disrupting its integrity. In cancer cells, it induces apoptosis and inhibits tumor growth by interfering with the cell cycle.
生化和生理效应
Studies have shown that Fmoc-d-dap(2-cl-z)-oh exhibits low toxicity and minimal side effects in vitro and in vivo. It has been shown to be effective against both gram-positive and gram-negative bacteria, making it a potential alternative to traditional antibiotics. In cancer cells, it has been shown to induce apoptosis and inhibit tumor growth.
实验室实验的优点和局限性
The advantages of using Fmoc-d-dap(2-cl-z)-oh in lab experiments include its low toxicity, broad-spectrum antimicrobial activity, and potential application in cancer therapy. However, its limitations include the need for further research to determine its efficacy in vivo and its potential for resistance development.
未来方向
For Fmoc-d-dap(2-cl-z)-oh include further research to determine its potential as a therapeutic agent in various diseases, including bacterial infections and cancer. Additionally, research should focus on developing more efficient and cost-effective synthesis methods for this compound. Furthermore, studies should also investigate the potential for resistance development and strategies to overcome this issue.
Conclusion:
In conclusion, Fmoc-d-dap(2-cl-z)-oh is a promising compound that has shown potential in various scientific studies. Its broad-spectrum antimicrobial activity and potential application in cancer therapy make it a valuable compound for further research. However, more studies are needed to determine its efficacy in vivo and potential for resistance development. Future research should focus on developing more efficient synthesis methods and investigating its potential in various diseases.
科学研究应用
Fmoc-d-dap(2-cl-z)-oh has been extensively studied for its potential application in drug development. It has been shown to exhibit antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Furthermore, it has also shown antitumor activity against various cancer cell lines.
属性
IUPAC Name |
1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5/c21-18(15-6-2-1-3-7-15)12-27-20-17(11-26-27)19(24-13-25-20)23-10-14-5-4-8-16(22)9-14/h1-9,11,13,18H,10,12H2,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXNZQRVWDXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-2-phenylethyl)-N-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


